molecular formula C20H24N4O5S B10952366 methyl 2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10952366
M. Wt: 432.5 g/mol
InChI Key: AUPMPNCUOMGFRW-UHFFFAOYSA-N
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Description

METHYL 2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a pyrazole ring, a morpholine moiety, and a benzothiophene core

Preparation Methods

The synthesis of METHYL 2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.

    Introduction of the morpholine moiety: This step involves the reaction of the pyrazole derivative with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the benzothiophene core: This can be synthesized via a cyclization reaction involving a thiophene derivative and an appropriate aldehyde or ketone.

    Final coupling: The final step involves coupling the pyrazole-morpholine intermediate with the benzothiophene derivative using a suitable coupling agent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

METHYL 2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and benzothiophene rings, using reagents such as halogens or alkylating agents.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

METHYL 2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses.

Comparison with Similar Compounds

METHYL 2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

    Indole derivatives: These compounds also contain heterocyclic rings and are known for their biological activities.

    Benzofuran derivatives: Similar to benzothiophene, benzofuran derivatives are studied for their antimicrobial and anticancer properties.

    Pyrazole derivatives: These compounds share the pyrazole ring and are known for their anti-inflammatory and analgesic activities.

The uniqueness of METHYL 2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of structural features, which contribute to its diverse range of applications and biological activities.

Properties

Molecular Formula

C20H24N4O5S

Molecular Weight

432.5 g/mol

IUPAC Name

methyl 2-[[2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H24N4O5S/c1-23-14(11-13(22-23)19(26)24-7-9-29-10-8-24)17(25)21-18-16(20(27)28-2)12-5-3-4-6-15(12)30-18/h11H,3-10H2,1-2H3,(H,21,25)

InChI Key

AUPMPNCUOMGFRW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC

Origin of Product

United States

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